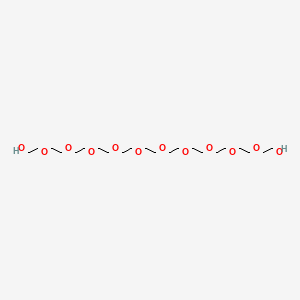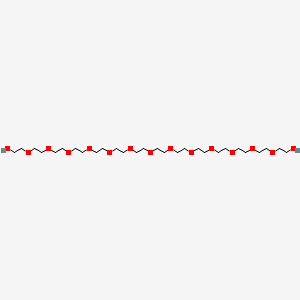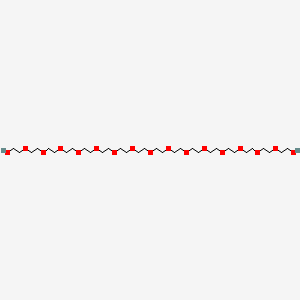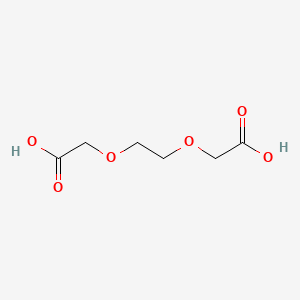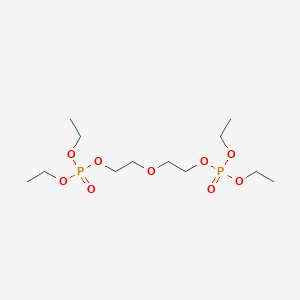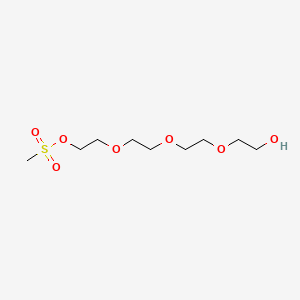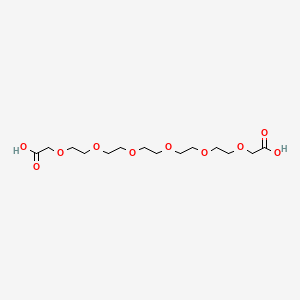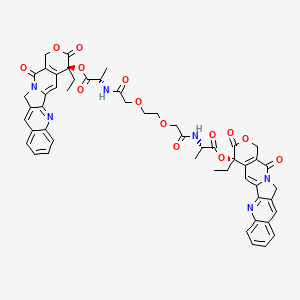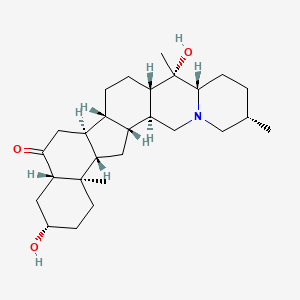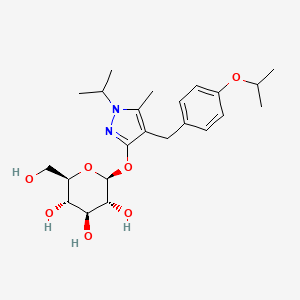
レモグリフロジン
概要
説明
Remogliflozin is a compound belonging to the class of sodium-glucose co-transporter 2 inhibitors. It is primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. Remogliflozin was discovered by Kissei Pharmaceutical and is currently being developed by various pharmaceutical companies, including BHV Pharma and Glenmark Pharmaceuticals .
科学的研究の応用
Remogliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective sodium-glucose co-transporter subtype 2 inhibitor for the treatment of type 2 diabetes mellitus. It has also shown potential in the treatment of non-alcoholic steatohepatitis . Additionally, remogliflozin is being studied for its efficacy and safety in comparison to other sodium-glucose co-transporter 2 inhibitors .
作用機序
Remogliflozin exerts its effects by inhibiting the sodium-glucose co-transporter proteins, which are responsible for glucose reabsorption in the kidney. By blocking this transporter, remogliflozin causes blood glucose to be eliminated through the urine. This mechanism is particularly effective in reducing blood glucose levels in patients with type 2 diabetes mellitus .
生化学分析
Biochemical Properties
Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, remogliflozin blocks this transporter, causing blood glucose to be eliminated through the urine .
Cellular Effects
Remogliflozin has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, remogliflozin inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .
Molecular Mechanism
The molecular mechanism of remogliflozin involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .
Temporal Effects in Laboratory Settings
Remogliflozin has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, remogliflozin was shown to reduce glycated hemoglobin levels . This suggests that remogliflozin has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .
Dosage Effects in Animal Models
In animal models, remogliflozin has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.
Metabolic Pathways
Remogliflozin is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .
Transport and Distribution
As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .
準備方法
Synthetic Routes and Reaction Conditions: Remogliflozin is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, which involves the reaction of 4-fluoro-3-(2-benzothiophene)methylphenyl halide with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent. This reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to produce the intermediate. The pivaloyl protecting group is then removed using an organic base to yield remogliflozin .
Industrial Production Methods: The industrial production of remogliflozin involves high-performance thin-layer chromatography methods for the simultaneous determination of remogliflozin and metformin hydrochloride in bulk and tablet formulations. The process is validated in terms of linearity, accuracy, precision, robustness, ruggedness, and specificity .
化学反応の分析
Types of Reactions: Remogliflozin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation, converting into its active form .
Common Reagents and Conditions: The common reagents used in the reactions involving remogliflozin include methanol, ethyl acetate, toluene, and ammonia. The reaction conditions typically involve the use of high-performance thin-layer chromatography plates precoated with silica gel and a mobile phase consisting of methanol, ethyl acetate, toluene, and ammonia .
Major Products Formed: The major product formed from the reactions involving remogliflozin is its active form, which acts on the sodium-glucose co-transporter subtype 2 and is used for the treatment of type 2 diabetes mellitus .
類似化合物との比較
Similar Compounds: Similar compounds to remogliflozin include dapagliflozin, canagliflozin, and empagliflozin. These compounds also belong to the class of sodium-glucose co-transporter 2 inhibitors and are used for the treatment of type 2 diabetes mellitus .
Uniqueness: Remogliflozin is unique in its lower cost compared to other sodium-glucose co-transporter 2 inhibitors, making it a more affordable option for patients, especially in developing countries. Despite the disadvantage of twice-daily administration, it potentially reduces treatment costs significantly .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINGUMRKGRYJP-VZWAGXQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186563 | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329045-45-6 | |
| Record name | Remogliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



